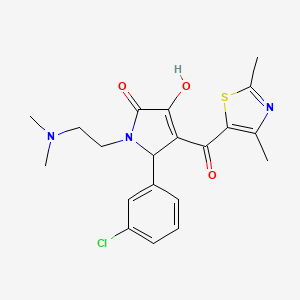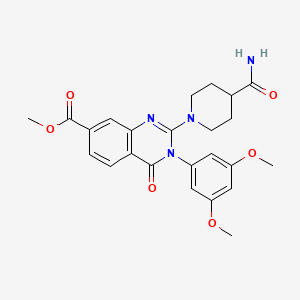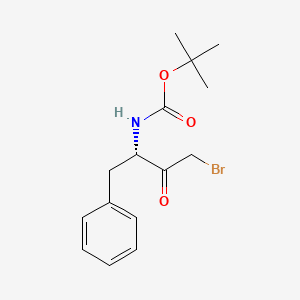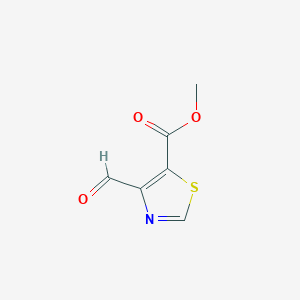
Methyl 4-formyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-formyl-1,3-thiazole-5-carboxylate” is a chemical compound with the molecular formula C6H5NO3S . It is a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “Methyl 4-formyl-1,3-thiazole-5-carboxylate” consists of a thiazole ring, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The molecular weight of the compound is 171.174 Da .Physical And Chemical Properties Analysis
“Methyl 4-formyl-1,3-thiazole-5-carboxylate” is a solid at room temperature . The compound has a molecular weight of 171.174 Da .Aplicaciones Científicas De Investigación
- Thiazoles, including derivatives of Methyl 4-formyl-1,3-thiazole-5-carboxylate, exhibit significant antimicrobial properties. Researchers have synthesized compounds with this scaffold and evaluated their effectiveness against bacteria, fungi, and other pathogens .
- For example, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine demonstrated in vitro antioxidant activity .
- Researchers have reported that the orientation of the thiazole ring (nitrogen, sulfur, or parallel) influences its therapeutic outcome .
- Researchers interested in designing bioactive molecules often study the SAR of thiazole derivatives. By modifying substituents at positions 2 and 4, they explore how these changes affect biological outcomes .
- The Huckel charge distribution on the thiazole ring and its substituents plays a crucial role in determining activity .
- Efficient methods for synthesizing Methyl 4-formyl-1,3-thiazole-5-carboxylate are essential for industrial production. For instance, Pd/BaSO4-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene provides an eco-friendly route .
Antimicrobial Activity
Anticancer Potential
Structure–Activity Relationship (SAR) Studies
Eco-Friendly Synthesis
Safety and Hazards
“Methyl 4-formyl-1,3-thiazole-5-carboxylate” should be stored in a dark place, sealed in dry, at room temperature . It is classified under the GHS07 hazard class, with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .
Mecanismo De Acción
Target of Action
The primary targets of Methyl 4-formyl-1,3-thiazole-5-carboxylate are currently unknown. This compound is a derivative of thiazole, a heterocyclic compound that has been found to have various biological activities . .
Mode of Action
The mode of action of Methyl 4-formyl-1,3-thiazole-5-carboxylate As a thiazole derivative, it may interact with biological targets in a manner similar to other thiazole compounds . .
Biochemical Pathways
The biochemical pathways affected by Methyl 4-formyl-1,3-thiazole-5-carboxylate Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways . .
Propiedades
IUPAC Name |
methyl 4-formyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-10-6(9)5-4(2-8)7-3-11-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBZJSWCXNSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CS1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formyl-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

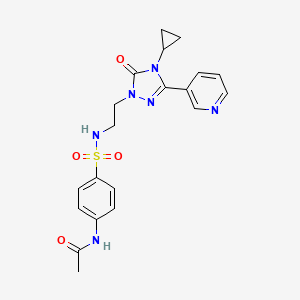

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2701108.png)
![3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2701109.png)
![methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2701110.png)
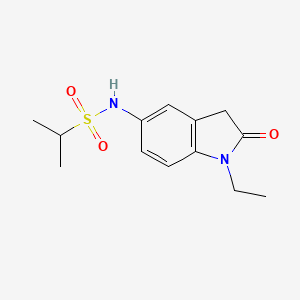

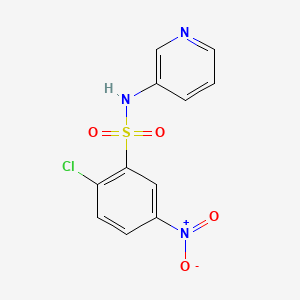
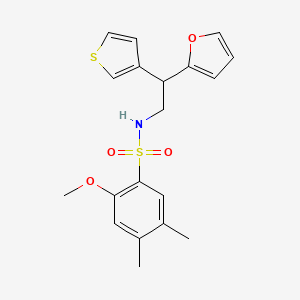
![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde](/img/structure/B2701122.png)

